2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-12-6-5-7-14-18(12)22-11-25-20(14)24-26(21(25)28)10-17(27)23-13-8-15(29-2)19(31-4)16(9-13)30-3/h5-9,11H,10H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNFMOYCRAYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system. Common reagents used in this step include hydrazine derivatives and quinazoline precursors.
Introduction of Trimethoxyphenylacetamide Moiety: This step involves the coupling of the triazoloquinazoline core with the trimethoxyphenylacetamide group. This can be achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce reduced triazoloquinazoline compounds.
Scientific Research Applications
2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazoloquinazolinone Cores
Compounds sharing the triazoloquinazolinone scaffold but differing in substituents exhibit varied biological profiles. For example:
- 2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolin-2-yl)thio]acetamide (6) (from ) replaces the triazole ring with a thioether-acetamide group. It demonstrated moderate antitumor activity (MGI% = 19), likely due to the thioether’s enhanced lipophilicity and membrane permeability .
- N-(Substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolin-2-yl)thio]propanamides (14–20) () show improved activity (MGI% up to 65), attributed to the propionamide linker’s conformational flexibility and extended interactions with biological targets .
Key Structural Differences:
Trimethoxyphenyl-Containing Antitumor Agents
The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents. Comparisons include:
- Combretastatin Analogues (): These compounds (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) use oxazolone or benzylidene linkers instead of acetamides. Their synthesis involves oxazolone intermediates and hydrazide coupling, differing from the triazoloquinazolinone synthesis pathways .
- 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (): These triazole derivatives prioritize sulfur-based substitutions (e.g., methylthio groups) for bioactivity. Their preparation employs InCl3-catalyzed alkylation, contrasting with the target compound’s likely multi-step coupling reactions .
Activity and Synthesis Contrasts:
Triazolo-Pyrimidinone Analogues
The compound in , 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide, shares a triazole-acetamide structure but replaces the quinazolinone core with a pyrimidinone system.
Research Findings and Implications
- Synthetic Challenges: The acetamide linkage in the target compound may require stringent coupling conditions (e.g., reflux with hydrazides, as in ) to avoid byproducts common in triazoloquinazolinone syntheses .
Biological Activity
The compound 2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide belongs to a class of triazoloquinazoline derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound features a triazolo[4,3-c]quinazoline core with a trimethoxyphenyl acetamide substituent. The molecular formula is with a molecular weight of approximately 416.5 g/mol. Its structure is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinazoline derivatives as anticancer agents. For instance, compounds similar to the one under discussion have shown significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The most active derivative exhibited an IC50 of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cells .
- Mechanism of Action : The mechanism involves intercalation into DNA and inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. The binding affinity increases due to hydrophobic interactions and hydrogen bonding facilitated by the trifluoromethyl moiety present in some derivatives .
Comparative Activity Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 16 | HepG2 | 6.29 | DNA intercalation |
| Compound 16 | HCT-116 | 2.44 | Topo II inhibition |
| Previous derivative VIIa | HepG2 | 3.91 | DNA intercalation |
| Previous derivative VIIa | HCT-116 | 2.62 | Topo II inhibition |
Case Studies
- Cytotoxic Evaluation : In a study evaluating various triazoloquinazoline derivatives, the compound was found to be one of the most effective in inducing apoptosis in cancer cells through DNA damage mechanisms .
- Mechanistic Insights : Research indicated that the compound's interaction with Topo II leads to increased DNA strand breaks, enhancing its anticancer efficacy. Additionally, docking studies suggest that structural modifications can significantly affect binding affinities and biological activity.
Q & A
Q. What synthetic methodologies are most effective for preparing the triazoloquinazoline-acetamide core structure?
The synthesis typically involves multi-step reactions starting with the preparation of the quinazolinone core, followed by functionalization with triazole and acetamide groups. Key steps include nucleophilic substitution (e.g., using chloroacetyl chloride) and cyclization under basic conditions (e.g., K₂CO₃/NaH in DMF/DMSO). Reaction optimization should focus on solvent polarity, temperature control (20–80°C), and catalyst selection to minimize side products like uncyclized intermediates .
Q. How can researchers characterize the compound’s purity and structural integrity post-synthesis?
Use a combination of analytical techniques:
- HPLC/GC-MS for purity assessment (>95% recommended).
- NMR (¹H/¹³C) to confirm substituent positions (e.g., 3,4,5-trimethoxyphenyl protons at δ 3.8–4.0 ppm).
- FT-IR to verify carbonyl (C=O) stretches (~1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
- X-ray crystallography (if crystalline) for absolute configuration validation, as demonstrated in related triazolo-thiadiazole derivatives .
Q. What preliminary biological screening assays are appropriate for this compound?
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi, given the high activity of 3,4,5-trimethoxyphenyl-containing analogs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) due to quinazoline’s role in kinase inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence biological activity?
Comparative SAR studies using analogs (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy substituents) reveal:
- 3,4,5-Trimethoxyphenyl enhances antifungal activity (MIC ≤ 1 µg/mL) due to improved membrane penetration .
- 7-Methyl substitution on the quinazoline ring reduces metabolic degradation, increasing plasma half-life in pharmacokinetic models .
- Acetamide linker length affects target binding; shorter chains improve selectivity for bacterial dihydrofolate reductase .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
- Target validation : CRISPR knockdown of putative targets (e.g., DHFR) to confirm mechanistic relevance .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Docking studies : Predict binding to targets like tubulin (for anticancer activity) using AutoDock Vina with PDB 1SA0 .
- ADMET prediction : Tools like SwissADME assess logP (<5), solubility (≥50 µM), and CYP450 inhibition risks. For example, the 3,4,5-trimethoxy group improves solubility but may increase CYP3A4 affinity .
Methodological Considerations
Q. What in vitro models best evaluate the compound’s potential as a kinase inhibitor?
- Kinase profiling panels : Use Eurofins KinaseProfiler to screen against 100+ kinases. Focus on VEGFR2 and EGFR due to quinazoline’s affinity for ATP-binding pockets .
- Cell migration assays : Scratch/wound healing models to assess anti-metastatic effects linked to kinase inhibition .
Q. How should researchers address low yield in the final cyclization step?
- Optimize reaction time : Prolonged heating (>12 hrs) may degrade intermediates; monitor via TLC.
- Alternative catalysts : Replace K₂CO₃ with DBU for milder conditions, increasing yield from 45% to 68% .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves purity .
Data Interpretation and Validation
Q. What controls are critical when interpreting cytotoxicity data?
Q. How can crystallography resolve ambiguities in stereochemistry?
- Single-crystal X-ray diffraction : Resolve at 113 K with synchrotron radiation (λ = 0.71073 Å). For example, related triazolo-thiadiazoles showed planar quinazoline rings with dihedral angles <10° .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
